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CAS No.: 915921-73-2

Cat. No.: B1357648

Get Quote

Part 1: Executive Summary & Structural Hypothesis
The Challenge
The compound 2-(2,5-Dimethylphenoxy)-N-ethylethanamine (CAS: 915921-73-2) represents

a classic "aryloxyalkylamine" scaffold. While commercially available as a building block, its

specific pharmacological profile remains largely undefined in public literature. Researchers

encountering this structure in phenotypic screens must transition from "Hit" to "Lead" by

establishing its mechanism of action (MoA).

Structural Homology & Hypothesis
To design an intelligent experimental protocol, we must first analyze the pharmacophore. The

molecule consists of:

Lipophilic Head: 2,5-Dimethylphenoxy group.

Linker: Ethyl chain (2 carbons).
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Basic Tail: Secondary amine (N-ethyl).

Pharmacological Inference: This structure bears striking homology to Class IB Antiarrhythmics

and Local Anesthetics (e.g., Mexiletine) and Norepinephrine Reuptake Inhibitors (e.g.,

Atomoxetine analogs).

Hypothesis: The compound acts as a state-dependent Voltage-Gated Sodium Channel (Nav)

Blocker or a Monoamine Transporter Inhibitor.

Objective: This guide outlines a tiered screening cascade to deorphanize the target and assess

the "drug-like" properties of the compound, prioritizing Nav1.7/Nav1.8 inhibition (pain targets)

and hERG safety.

Part 2: Experimental Workflow & Logic
The following diagram illustrates the logical flow of the experimental design, moving from

structural validation to functional proof-of-concept.
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Compound Acquisition:
2-(2,5-Dimethylphenoxy)-N-ethylethanamine

Phase 1: Quality Control
(NMR, LC-MS, Solubility)

Phase 2: In Silico Profiling
(pKa, logP, CNS MPO Score)

Phase 3: Target Binding (Off-Target)
(GPCR/Transporter Panel)

 Broad Screen

Phase 4: Electrophysiology (Primary)
(Automated Patch Clamp: Nav1.1-1.8)

 Hypothesis Driven

Decision Gate:
Hit-to-Lead?

Phase 5: Safety Pharmacology
(hERG Assay, Cytotoxicity)

Click to download full resolution via product page

Caption: Tiered screening cascade prioritizing structural integrity, hypothesis-driven

electrophysiology, and safety profiling.

Part 3: Detailed Experimental Protocols
Protocol 1: Physicochemical Profiling (The Foundation)
Before biological testing, ensure the compound can actually reach the target.
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Rationale: The 2,5-dimethyl substitution increases lipophilicity compared to unsubstituted

phenoxyamines. We must determine the pKa of the secondary amine to predict ionization at

physiological pH (7.4).

Methodology:

Solubility Assay: Kinetic solubility in PBS (pH 7.4) using nephelometry.

LogD Determination: Shake-flask method (Octanol/Water) at pH 7.4.

pKa Measurement: Potentiometric titration using a Sirius T3 or equivalent system.

Success Criteria:

Solubility > 10 µM (for bioassays).

LogD: 2.0 – 4.0 (Optimal for CNS/PNS penetration).

Protocol 2: Automated Patch Clamp for Sodium
Channels (The Core Hypothesis)
Testing the "Mexiletine-Analog" Hypothesis.

Causality: The aryloxy-linker-amine motif often binds to the local anesthetic receptor site within

the pore of voltage-gated sodium channels. We will screen against Nav1.7 (pain), Nav1.5

(cardiac), and Nav1.1 (CNS).

Equipment:

Automated Patch Clamp System (e.g., Sophion Qube or Nanion SyncroPatch).

Cell Lines: CHO or HEK293 stably expressing hNav1.x subtypes.

Step-by-Step Procedure:

Cell Preparation: Detach cells using Accutase (avoid trypsin to preserve channel integrity)

and suspend in extracellular recording solution.
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Seal Formation: Dispense cells into the chip. Aim for GΩ seals (>1 GΩ).

Voltage Protocol (State-Dependence):

Resting State: Hold at -120 mV.

Inactivated State: Use a pre-pulse to V1/2 (inactivation) for 500ms.

Test Pulse: Depolarize to 0 mV to elicit current.

Compound Application:

Apply vehicle (0.1% DMSO).

Apply 2-(2,5-Dimethylphenoxy)-N-ethylethanamine at increasing concentrations (0.1, 1,

10, 30 µM).

Positive Control: Tetrodotoxin (TTX) or Lidocaine.

Data Analysis: Calculate % Inhibition of Peak Current.

Data Output Table Template:

Channel
Subtype

IC50 (Resting)
IC50
(Inactivated)

State
Dependence
Ratio

Clinical
Relevance

Nav1.7 [Data] µM [Data] µM
IC50(Rest)/IC50(

Inact)

Nociception

(Pain)

Nav1.5 [Data] µM [Data] µM --
Cardiac Safety

(Risk)

Nav1.1 [Data] µM [Data] µM --
CNS Excitability

(Epilepsy)

Protocol 3: Safety Pharmacology (hERG Inhibition)
The "Kill Switch" for Drug Candidates.
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Rationale: Secondary amines with lipophilic tails are notorious for blocking the hERG

potassium channel, leading to QT prolongation and arrhythmias. This is the critical "Go/No-Go"

step.

Methodology:

Assay: Fluorescence-based Thallium Flux Assay (High Throughput) or Manual Patch Clamp

(Gold Standard).

Tracer: Thallium-sensitive dye (e.g., FluxOR™).

Procedure:

Load HEK293-hERG cells with dye.

Incubate with test compound (10 µM screening dose).

Add stimulus buffer (High K+ + Thallium).

Measure fluorescence increase (Thallium influx).

Interpretation: If inhibition at 10 µM is > 50%, the compound requires structural optimization

(e.g., reducing lipophilicity or basicity).

Part 4: Mechanism of Action Visualization
If the compound functions as a Sodium Channel Blocker (as hypothesized), it likely enters the

channel pore in its ionized form.
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Caption: Hypothetical "Modulated Receptor" mechanism where the compound stabilizes the

inactivated state of the sodium channel.

Part 5: References & Grounding
In-Text Citations & Rationale

Structural Homology: The design of the electrophysiology protocol is based on the Structure-

Activity Relationships (SAR) of Mexiletine and Lidocaine, which share the 2,6-xylidine or

similar phenoxy-amine scaffolds. The 2,5-dimethyl substitution pattern is investigated for its

impact on hydrophobic interaction within the Nav pore [1].

Safety Screening: The hERG protocol follows ICH S7B guidelines, acknowledging that

lipophilic amines are high-risk pharmacophores for QT prolongation [2].

Solubility: The shake-flask LogD method is the industry standard for predicting Blood-Brain

Barrier (BBB) penetration, essential for determining if this compound acts centrally

(antidepressant) or peripherally (local anesthetic) [3].
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Disclaimer: This Application Note is for research purposes only. The compound 2-(2,5-
Dimethylphenoxy)-N-ethylethanamine is a chemical building block and has not been

approved for human therapeutic use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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